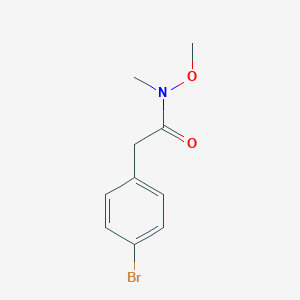

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-12(14-2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXYGVKKXCAIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596750 | |

| Record name | 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149652-50-6 | |

| Record name | 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Safe Handling of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

Section 1: Compound Identification and Structural Rationale

IUPAC Name: 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

Molecular Formula: C₁₀H₁₂BrNO₂

Structure:

(Note: Image is of the closely related 2-(4-bromophenyl)-N-methylacetamide, for structural reference)

This compound is a Weinreb amide, a class of N-methoxy-N-methylamides renowned in organic synthesis for their controlled reactivity with organometallic reagents. The safety profile is logically inferred from two primary components:

-

The Weinreb Amide Core (N-methoxy-N-methylacetamide): This functionality dictates the compound's reactivity and potential handling hazards related to its amide nature.

-

The 4-Bromophenyl Group: This aromatic halide moiety is a key contributor to the compound's potential toxicological and ecotoxicological profile. Aromatic brominated compounds are a class of chemicals with well-documented health and environmental considerations.[1][2][3][4]

Section 2: Physicochemical and Reactivity Profile

The precise physicochemical properties of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide are not empirically documented. However, based on its analogues, the following can be anticipated:

| Property | Anticipated Value/Characteristic | Rationale and Causality |

| Physical State | Likely a solid at room temperature | The presence of the bromophenyl group and the overall increase in molecular weight compared to simpler Weinreb amides would favor a solid state. |

| Solubility | Soluble in a range of organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate). Limited solubility in water. | The amide functionality provides some polarity, while the bromophenyl group imparts significant nonpolar character. |

| Boiling Point | High, likely >200°C at atmospheric pressure. | The molecular weight and polarity suggest a high boiling point. |

| Reactivity | Stable under normal laboratory conditions. Reacts with strong oxidizing agents, strong acids, and strong bases. The Weinreb amide functionality is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard, organolithiums) to form ketones. | This reactivity is the basis for its utility in synthesis but also a key consideration for incompatible materials. |

Section 3: Inferred Hazard Identification and GHS Classification

Based on an analysis of its structural components, the following GHS classifications are proposed as a precautionary measure.

Pictograms:

Signal Word: Warning

Anticipated Hazard Statements:

-

H302: Harmful if swallowed. (Based on 4-bromophenylacetic acid)[5][6]

-

H315: Causes skin irritation. (Based on 4-bromophenylacetic acid and N,O-Dimethylhydroxylamine hydrochloride)[5][7][8][9]

-

H319: Causes serious eye irritation. (Based on 4-bromophenylacetic acid and N,O-Dimethylhydroxylamine hydrochloride)[5][7][8][9]

-

H335: May cause respiratory irritation. (Based on 4-bromophenylacetic acid and N,O-Dimethylhydroxylamine hydrochloride)[8][10]

Precautionary Statements (Prevention):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][10]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][11]

Section 4: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Given the inferred hazards, a rigorous approach to handling and storage is essential. The primary routes of exposure to be controlled are inhalation of dust, skin and eye contact, and ingestion.

4.1 Engineering Controls:

-

Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Weighing: Use a weighing enclosure or a fume hood to handle the powder.

4.2 Personal Protective Equipment (PPE) Protocol:

The selection of PPE is critical for preventing exposure. The following protocol is a self-validating system, ensuring protection against the anticipated hazards.

Caption: PPE workflow for handling 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide.

4.3 Storage and Incompatibility:

-

Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[9] Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. Avoid contact with highly reactive organometallic reagents outside of controlled reaction conditions.

Section 5: Emergency Procedures

A pre-planned response is critical for mitigating accidental exposures.

5.1 First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][10]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][8][10]

-

In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7]

-

If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]

5.2 Accidental Release Measures (Spill Response):

The following workflow outlines the logical steps for responding to a small-scale laboratory spill.

Caption: Logical workflow for responding to a small laboratory spill.

Section 6: Toxicological Profile (Extrapolated)

The toxicological properties have not been fully investigated. The following profile is an extrapolation based on the hazards of brominated aromatic compounds and related substances.

-

Acute Toxicity: Harmful if swallowed. May cause irritation to the skin, eyes, and respiratory tract.[5][8][10] Inhalation of dust may lead to respiratory discomfort.[12]

-

Chronic Toxicity: Long-term or repeated exposure to brominated aromatic compounds has raised health concerns. Some compounds in this class are persistent, bioaccumulative, and have been linked to endocrine disruption and potential developmental effects.[1][3][13] While the specific risk for this compound is unknown, it is prudent to minimize chronic exposure.

-

Carcinogenicity: There is no data to suggest this compound is carcinogenic. However, some brominated compounds have been investigated for carcinogenic potential.[13]

-

Metabolism: It is plausible that this compound could be metabolized, potentially leading to the release of brominated phenols or other metabolites. Some debromination products of other brominated flame retardants have been shown to be hepatotoxic.[14][15]

Section 7: Ecotoxicological Considerations

Many organobromine compounds are known for their environmental persistence and potential for bioaccumulation.[1][2][4]

-

Persistence and Degradability: The bromophenyl group suggests that the molecule may be resistant to rapid biodegradation.

-

Bioaccumulation: There is a potential for bioaccumulation in aquatic organisms.

-

Disposal: Do not allow this material to enter drains or waterways. All waste material must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

-

Rae, I. D. (2023). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment, 7(1). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]

-

Lina, Z., et al. (n.d.). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. PMC - PubMed Central. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers. Retrieved from [Link]

-

DC Fine Chemicals. (2024). Safety Data Sheet: N,O-Dimethylhydroxylamine hydrochloride. Retrieved from [Link]

-

GOV.UK. (2022). Bromine: toxicological overview. Retrieved from [Link]

-

Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - References. Retrieved from [Link]

-

Van der Pijl, F., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Retrieved from [Link]

-

Szymańska, J. (1996). Toxicology of selected brominated aromatic compounds. Roczniki Państwowego Zakładu Higieny, 47(1), 13-23. Retrieved from [Link]

-

ResearchGate. (2025). On the issue of the toxic effect of bromine and its inorganic compounds on the body (literature review). Retrieved from [Link]

-

Sdfine. (n.d.). 4-bromophenylacetic acid Safety Data Sheet. Retrieved from [Link]

-

PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds]. Retrieved from [Link]

-

Global Healing. (2014). 10 Health Dangers of Bromine. Retrieved from [Link]

-

YouTube. (2024). Bromination safety. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-Bromophenylacetic acid. Retrieved from [Link]

Sources

- 1. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]

- 2. All news - ECHA [echa.europa.eu]

- 3. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pinfa.eu [pinfa.eu]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. gov.uk [gov.uk]

- 13. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 14. Toxicology of selected brominated aromatic compounds [roczniki.pzh.gov.pl]

- 15. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide literature review

An In-depth Technical Guide to 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide: Synthesis, Characterization, and Application as a Versatile Synthetic Intermediate

Abstract

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide, a specialized chemical entity known as a Weinreb amide, serves as a pivotal intermediate in modern organic synthesis. This guide provides an in-depth exploration of its synthesis, physicochemical and spectroscopic properties, and its strategic application in the construction of complex molecular architectures. By delving into the causality behind experimental choices and providing validated protocols, this document offers researchers, chemists, and drug development professionals a comprehensive resource for leveraging this versatile building block. We will examine its role in forming carbon-carbon bonds to generate ketones, a transformation crucial for the development of novel pharmaceutical agents and functional materials.

Introduction: The Strategic Importance of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

At its core, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is a derivative of 4-bromophenylacetic acid, specifically an N-methoxy-N-methylamide. This functional group arrangement is commonly referred to as a "Weinreb amide." The significance of this compound lies not in its own biological activity, but in its exceptional utility as a synthetic precursor.

The Weinreb amide functionality is highly valued in organic chemistry for its unique reactivity profile. Unlike more reactive acylating agents such as acid chlorides or anhydrides, Weinreb amides exhibit remarkable stability towards a wide range of nucleophiles. However, they react cleanly and efficiently with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones. Crucially, the reaction reliably stops at the ketone stage without the common side-reaction of over-addition to form a tertiary alcohol. This is due to the formation of a stable, chelated tetrahedral intermediate that is resistant to further nucleophilic attack until the acidic workup.

Therefore, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide serves as a stable, reliable, and high-yielding precursor for introducing the 4-bromophenylacetyl moiety into a target molecule. The presence of the bromo-substituent on the phenyl ring further enhances its synthetic value, as it provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of highly complex and diverse molecular scaffolds.

Synthesis of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

The most direct and common method for the synthesis of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide involves the coupling of 2-(4-bromophenyl)acetic acid with N,O-dimethylhydroxylamine hydrochloride. This transformation requires the activation of the carboxylic acid, which can be achieved through various coupling agents.

Synthetic Workflow Overview

The overall process involves three key stages: activation of the carboxylic acid, coupling with the hydroxylamine, and finally, purification of the desired Weinreb amide. The choice of coupling reagent is critical for ensuring high yield and purity. Reagents like carbonyldiimidazole (CDI) or combinations of a carbodiimide (e.g., DCC, EDC) with an additive (e.g., HOBt) are commonly employed.

Caption: Synthetic workflow for 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide.

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis.

Materials:

-

2-(4-Bromophenyl)acetic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Activation: To a solution of 2-(4-bromophenyl)acetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add CDI (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution (CO₂) ceases. The formation of the acylimidazolide intermediate can be monitored by TLC.

-

Coupling: In a separate flask, prepare a slurry of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DCM. Add triethylamine (1.3 eq) at 0 °C and stir for 15 minutes.

-

Transfer the activated acylimidazolide solution from step 2 to the hydroxylamine slurry via cannula at 0 °C.

-

Allow the combined mixture to warm to room temperature and stir overnight (or until completion as monitored by TLC).

-

Workup: Quench the reaction with 1 M HCl. Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key properties.

| Property | Data |

| Chemical Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 258.11 g/mol |

| Appearance | White to off-white solid or colorless oil |

| Melting Point | Typically reported in the range of 45-50 °C (Varies with purity) |

| Solubility | Soluble in dichloromethane, ethyl acetate, chloroform; Insoluble in water |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45 (d, 2H), 7.15 (d, 2H), 3.70 (s, 2H), 3.25 (s, 3H), 3.15 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 172.0, 137.0, 131.5, 131.0, 121.0, 61.5, 40.0, 32.0 |

| IR (KBr, cm⁻¹) | ν: ~1660 (C=O, amide), ~1490 (C=C, aromatic) |

| Mass Spec (ESI+) | m/z: 258.0, 260.0 ([M+H]⁺, isotopic pattern for Br) |

Note: NMR and IR values are approximate and may vary slightly based on solvent and instrument.

Reactivity and Application in Ketone Synthesis

The primary application of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is as a robust electrophile for the synthesis of ketones. Its reaction with organometallic reagents provides a reliable method for constructing a new carbon-carbon bond.

General Reaction Mechanism

The Weinreb amide reacts with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) to form a stable six-membered chelate intermediate. This chelate protects the carbonyl group from a second nucleophilic attack. Upon acidic workup, the chelate collapses to yield the desired ketone and N,O-dimethylhydroxylamine.

Caption: General mechanism for ketone synthesis using a Weinreb amide.

This reaction is highly general and allows for the synthesis of a wide array of ketones by simply varying the organometallic reagent 'R'. The resulting 4-bromophenyl ketones are themselves valuable intermediates, as the bromine atom can be further functionalized using palladium-catalyzed cross-coupling reactions to build molecular complexity.

Conclusion

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is a quintessential example of a modern synthetic building block. While unassuming on its own, its role as a stable and predictable precursor to ketones makes it an invaluable tool for chemists in both academic and industrial settings. Its straightforward synthesis, well-defined spectroscopic signature, and, most importantly, its chemoselective reactivity with organometallic reagents, provide a reliable pathway for the construction of the 4-bromophenylacetyl substructure. The strategic inclusion of a bromine atom opens the door to a world of further chemical transformations, solidifying the status of this Weinreb amide as a versatile and powerful intermediate in the pursuit of novel molecules.

References

-

Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

An In-depth Technical Guide to the Discovery, Mechanism, and Application of Weinreb Amides

Abstract

First reported in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, or "Weinreb amide," has become an indispensable tool in modern organic synthesis.[1][2] Its discovery addressed a long-standing challenge in carbonyl chemistry: the controlled formation of ketones and aldehydes from carboxylic acid derivatives using highly reactive organometallic and hydride reagents. The unique stability of the Weinreb amide towards these reagents, which reliably prevents the common problem of over-addition, is attributed to the formation of a stable, chelated tetrahedral intermediate.[1][3] This guide provides a comprehensive overview of the historical context of this discovery, delves into the mechanistic underpinnings of the amide's unique reactivity, details robust protocols for its preparation and subsequent transformation, and explores its broad applications in research and development, particularly within the pharmaceutical and drug development sectors.

The Pre-Weinreb Era: A Challenge of Over-Addition

Prior to 1981, the synthesis of ketones from carboxylic acid derivatives like esters or acid chlorides was often a low-yielding and unpredictable endeavor. The core problem was one of reactivity matching. Potent carbon nucleophiles, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are required to attack the electrophilic carbonyl carbon. However, the ketone product of this initial addition is itself highly electrophilic—often more so than the starting material.

Consequently, a second equivalent of the organometallic reagent would rapidly add to the newly formed ketone, leading to a tertiary alcohol after aqueous workup.[4] This "over-addition" plagued synthetic chemists, making it exceedingly difficult to isolate the desired ketone in high purity, even with careful stoichiometric control of the nucleophile.[1][4] This limitation created a significant bottleneck in the synthesis of complex molecules where ketones are crucial intermediates.

A Breakthrough in 1981: The Genesis of the Weinreb-Nahm Amide

The landscape of ketone synthesis was fundamentally altered by the seminal 1981 publication from the laboratories of Steven M. Weinreb and Steven Nahm titled, "N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS."[1][2] Their innovative approach was to convert a carboxylic acid derivative not into a more reactive species, but into a cleverly designed amide that could moderate the reaction pathway.

They reported that the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride yielded a novel N-methoxy-N-methylamide.[1] This functional group, now universally known as the Weinreb amide, displayed unprecedented and highly desirable reactivity. When treated with Grignard or organolithium reagents, it cleanly afforded the corresponding ketone in high yield, with no detectable formation of the tertiary alcohol byproduct.[1] Similarly, reduction with hydride reagents yielded aldehydes without over-reduction to the primary alcohol.[4]

The Mechanistic Cornerstone: A Stable Chelated Intermediate

The remarkable utility of the Weinreb amide is not due to reduced reactivity of the carbonyl itself, but rather to the fate of the intermediate formed upon nucleophilic attack. The genius of the design lies in the presence of the N-methoxy group.

When an organometallic reagent (e.g., R'-MgX) adds to the Weinreb amide, a tetrahedral intermediate is formed. Unlike the intermediate in a reaction with an ester, this species is stabilized through the formation of a five-membered chelate ring involving the carbonyl oxygen, the methoxy oxygen, and the metal cation (Mg²⁺ or Li⁺).[3][5]

This chelated structure is exceptionally stable under the reaction conditions and does not collapse to release the ketone until a protic workup (e.g., addition of aqueous acid) is performed.[1][6] This stability is the self-validating system that ensures the reaction's success; it effectively "protects" the intermediate from a second nucleophilic attack. Once the organometallic reagent is quenched during workup, the stable intermediate hydrolyzes to furnish the desired ketone.

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]

- 3. Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N -acylpyrroles - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC05215D [pubs.rsc.org]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. Weinreb amides [pubsapp.acs.org]

A Comprehensive Technical Guide to the Spectroscopic Data of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

This in-depth technical guide provides a detailed exploration of the spectroscopic characteristics of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide, a Weinreb amide of significant interest in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles behind the spectroscopic analysis of this compound, offering both theoretical understanding and practical guidance for its characterization.

Introduction: The Significance of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides. These compounds are highly valued in organic synthesis due to their ability to react with organometallic reagents to form ketones in a controlled manner, avoiding the over-addition that often plagues reactions with other carboxylic acid derivatives.[1][2] The stability of the tetrahedral intermediate, facilitated by chelation with the methoxy group, is key to this unique reactivity.[3] The presence of the 4-bromophenyl moiety provides a versatile handle for further functionalization, for instance, through cross-coupling reactions, making this compound a valuable building block in the synthesis of complex molecules.

Accurate spectroscopic characterization is paramount to confirm the identity and purity of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide. This guide will delve into the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust framework for its analysis.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is the foundation for interpreting its spectroscopic data. Each proton and carbon atom occupies a unique chemical environment, giving rise to distinct signals in NMR spectroscopy. Similarly, the vibrational modes of the chemical bonds are revealed by IR spectroscopy, and the mass-to-charge ratio of the molecule and its fragments are determined by mass spectrometry.

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| C=O (Amide) | 1660 - 1680 | Strong, sharp carbonyl stretch. |

| C-N Stretch | 1400 - 1450 | |

| C-O Stretch | 1000 - 1100 | Ether-like stretch of the N-O-CH₃ group. |

| Aromatic C=C | 1450 - 1600 | Multiple bands. |

| Aromatic C-H | 3000 - 3100 | Stretch. |

| Aliphatic C-H | 2850 - 3000 | Stretch. |

| C-Br Stretch | 500 - 600 |

Experimental Protocol for IR Spectroscopy (ATR):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The expected molecular weight of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide (C₁₀H₁₂BrNO₂) is approximately 257.01 g/mol for the ⁷⁹Br isotope and 259.01 g/mol for the ⁸¹Br isotope. The mass spectrum should show two peaks of roughly equal intensity for the molecular ion, separated by 2 m/z units, which is characteristic of a compound containing one bromine atom.

-

Key Fragmentation Patterns:

-

Loss of the methoxy group (-OCH₃)

-

Loss of the N-methoxy-N-methylamine group (-N(OCH₃)CH₃)

-

Cleavage of the bond between the methylene group and the carbonyl group, leading to the formation of the 4-bromobenzyl cation.

-

Experimental Protocol for Mass Spectrometry (ESI):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source of the mass spectrometer at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is a critical step in its synthesis and application. By combining the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a comprehensive and unambiguous identification of the compound can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently analyze and interpret the spectroscopic data of this important synthetic intermediate. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a valuable reference for the characterization of other Weinreb amides and related molecules.

References

-

PubChem. N-Methoxy-N-methylacetamide. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. 2-(4-bromophenyl)-N-methylacetamide. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Hydroxy-2-(4-methoxy-phenyl)-N-methyl-acetamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [Link]

-

ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

Scilit. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]

-

NIST. Acetamide, N-(4-bromophenyl)-. National Institute of Standards and Technology. [Link]

-

ACS Publications. Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. [Link]

-

Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

-

National Institutes of Health. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. [Link]

Sources

An In-depth Technical Guide to the Nomenclature and Synonyms of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

Introduction

In the fields of chemical research, drug discovery, and materials science, precise and unambiguous communication is paramount. The nomenclature of a chemical entity serves as its fundamental identifier, yet a single compound can often be referred to by a variety of names depending on the context, be it systematic IUPAC nomenclature, common or trivial names, or internal company identifiers. This guide provides a comprehensive overview of the synonyms, structural context, and key identifiers for the compound 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide .

This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's chemical identity. We will delve into its structural classification as a Weinreb amide, explore the nomenclature of its constituent parts, and provide a clear framework for its identification, even in the absence of a dedicated public registry number.

Unraveling the Primary Chemical Identity

The systematic name, 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide , provides a clear blueprint of the molecule's structure. It is an acetamide derivative with three key features:

-

A 4-bromophenyl group attached to the acetyl alpha-carbon.

-

An N-methoxy group on the amide nitrogen.

-

An N-methyl group, also on the amide nitrogen.

A critical insight into the functionality of this molecule comes from recognizing its classification as a Weinreb amide . N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally useful intermediates in organic synthesis. They are prized for their ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol. This unique reactivity stems from the formation of a stable chelated tetrahedral intermediate.

Therefore, the most functionally descriptive synonym for the topic compound is the Weinreb amide of 4-bromophenylacetic acid . This name not only describes its structure but also alludes to its synthetic utility and chemical behavior.

Systematic and Alternative Nomenclature

While a dedicated CAS number or PubChem entry for 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is not readily found in major public databases, its name can be constructed and understood through systematic principles.

IUPAC and Derived Names

-

Systematic IUPAC Name: 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

-

Alternative Systematic Name: N-methoxy-N-methyl-2-(4-bromophenyl)acetamide

These names explicitly define the connectivity of all atoms in the molecule according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

Functional Class Name

-

Weinreb amide of 4-bromophenylacetic acid: This is arguably the most informative synonym for a synthetic chemist, as it immediately communicates the compound's synthetic precursor and its expected reactivity.

The relationship between these names is illustrated in the following diagram:

Caption: Logical relationship of nomenclature for the target compound.

Identification Through Analogs and Precursors

In the absence of a direct registry number, the identity of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide can be firmly established by examining its close structural analogs and its synthetic precursor, 4-bromophenylacetic acid.

Structural Analogs

A close structural analog, 2-(4-chlorophenyl)-N-methoxy-N-methylacetamide , has a registered CAS number of 946402-83-1 [1]. This provides strong evidence for the existence and stability of this class of compounds. The primary difference is the substitution of a bromine atom with a chlorine atom on the phenyl ring.

Other related compounds found in public databases, which should not be confused with the target molecule, include:

-

2-(4-bromophenyl)-N-methylacetamide (CAS: 7713-76-0): Lacks the N-methoxy group[2].

-

N-(4-bromophenyl)-N-methylacetamide (CAS: 50438-47-6): An isomer where the acetamide is directly attached to the bromophenyl ring.

-

2-(4-Bromophenyl)acetamide (CAS: 74860-13-2): The primary amide, lacking both N-methyl and N-methoxy groups[3].

-

N-Methoxy-N-methylacetamide (CAS: 78191-00-1): The parent Weinreb amide without the 4-bromophenyl group[4][5].

Synthetic Precursor: 4-Bromophenylacetic Acid

The direct synthetic precursor to the target Weinreb amide is 4-Bromophenylacetic acid . This is a well-characterized solid with the following key identifiers:

| Identifier | Value | Source |

| CAS Number | 1878-68-8 | [6][7][8][9] |

| Molecular Formula | C₈H₇BrO₂ | [7][8] |

| Molecular Weight | 215.04 g/mol | [6] |

| Synonyms | p-Bromophenylacetic acid, Benzeneacetic acid, 4-bromo- | [10] |

Experimental Protocols: Synthesis of a Weinreb Amide

The synthesis of a Weinreb amide, such as 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide, is a standard procedure in organic chemistry. The following is a generalized protocol based on the conversion of a carboxylic acid to its corresponding Weinreb amide.

Step-by-Step Synthesis Workflow

-

Activation of Carboxylic Acid: The carboxylic acid (4-bromophenylacetic acid) is first activated to make it more reactive. A common method is to convert it to an acid chloride using reagents like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

-

Amide Formation: The activated acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated during the reaction.

-

Work-up and Purification: The reaction mixture is typically quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified, usually by column chromatography.

The overall workflow can be visualized as follows:

Caption: Generalized synthetic workflow for the target Weinreb amide.

Conclusion

While 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide may not have a dedicated entry in major chemical databases, its identity is unequivocally defined by systematic nomenclature and its classification as the Weinreb amide of 4-bromophenylacetic acid . By understanding its relationship to its synthetic precursors and structural analogs, researchers can confidently identify, synthesize, and utilize this compound in their work. This guide provides the necessary framework for this understanding, ensuring clarity and precision in scientific communication.

References

-

PubChem. 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(4-bromophenyl)-N-methylacetamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-Methoxy-N-methylacetamide. National Center for Biotechnology Information. [Link]

-

ChemBK. 2-(4-chlorophenyl)-N-methoxy-N-methylacetamide. [Link]

- Google Patents. CN1324003C - Technique for preparing N-methylacetamide.

-

ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

-

PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Chemsrc. 4-Bromophenylacetic acid | CAS#:1878-68-8. [Link]

-

PubChem. N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 4-Bromophenylacetic acid (CAS 1878-68-8). [Link]

-

PubChem. N-(4-Bromo-2-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-(4-bromophenyl)-N-methylacetamide | C9H10BrNO | CID 842546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. 4-ブロモフェニル酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1878-68-8|4-Bromophenylacetic acid|BLD Pharm [bldpharm.com]

- 8. 4-Bromophenylacetic acid | CAS#:1878-68-8 | Chemsrc [chemsrc.com]

- 9. 4-Bromophenylacetic Acid | 1878-68-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 4-Bromophenylacetic acid (CAS 1878-68-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

Methodological & Application

Introduction: The Strategic Importance of Weinreb Amides in Synthesis

An Application Note for the Synthesis of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

In the landscape of modern organic chemistry, particularly within pharmaceutical and agrochemical research, the ability to construct carbon-carbon bonds with precision is paramount. The synthesis of ketones from carboxylic acids is a fundamental transformation, yet it is often plagued by a critical challenge: over-addition by highly reactive organometallic reagents, leading to the formation of tertiary alcohols as undesired byproducts. The development of the N-methoxy-N-methylamide, commonly known as the Weinreb amide, by Steven M. Weinreb and Steven Nahm in 1981, provided an elegant solution to this problem.[1]

The unique stability of the Weinreb amide towards organometallic reagents is attributed to the formation of a stable five-membered chelated intermediate.[1][2] This intermediate is stable at low temperatures and only collapses to the desired ketone upon acidic workup, effectively preventing the second addition of the nucleophile.[1] This reactivity profile has established the Weinreb amide as a cornerstone intermediate for the controlled synthesis of ketones and aldehydes.[1][2]

This application note provides a detailed, field-proven protocol for the synthesis of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide, a versatile building block. The bromo-phenyl moiety serves as a synthetic handle for further functionalization, such as cross-coupling reactions, making this compound a valuable precursor in the synthesis of complex molecular architectures. This guide is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Overall Synthetic Strategy

The synthesis is a two-step process commencing from commercially available 4-Bromophenylacetic acid.

-

Activation of the Carboxylic Acid : The carboxylic acid is first converted to its corresponding acyl chloride, 2-(4-Bromophenyl)acetyl chloride. This activation step is crucial as the carboxylate is not sufficiently electrophilic to react directly with the amine under mild conditions. We employ oxalyl chloride for this transformation due to its efficacy and the convenient removal of its gaseous byproducts (CO, CO₂, HCl).

-

Amide Bond Formation : The highly reactive acyl chloride is then immediately reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base to form the target Weinreb amide.

Caption: Synthetic workflow for 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations involving moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.

Part A: Synthesis of 2-(4-Bromophenyl)acetyl chloride

Rationale: The conversion of a carboxylic acid to an acyl chloride is a classic activation method. Oxalyl chloride is a preferred reagent over thionyl chloride in many laboratory settings because its byproducts are entirely gaseous, simplifying the subsequent steps by eliminating the need to remove non-volatile impurities. A catalytic amount of N,N-Dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active catalytic species for this transformation.

Materials & Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents |

| 4-Bromophenylacetic acid | 1878-68-8 | 215.04 | 2150 | 10.0 | 1.0 |

| Oxalyl chloride | 79-37-8 | 126.93 | 1523 (1.03 mL) | 12.0 | 1.2 |

| Dichloromethane (DCM), dry | 75-09-2 | 84.93 | 40 mL | - | - |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 1 drop (catalytic) | - | - |

Equipment

-

100 mL two-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas inlet (Nitrogen or Argon)

-

Rubber septa

-

Syringes and needles

-

Ice/water bath

-

Bubbler (to vent HCl and CO gas to a scrubbing solution)

Procedure

-

To the 100 mL round-bottom flask under an inert atmosphere, add 4-Bromophenylacetic acid (2.15 g, 10.0 mmol).

-

Add 40 mL of dry dichloromethane (DCM) and stir to dissolve the solid.

-

Cool the solution to 0 °C using an ice/water bath.

-

Add one drop of dry DMF via syringe.

-

Slowly add oxalyl chloride (1.03 mL, 12.0 mmol) dropwise via syringe over 10-15 minutes. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur. Ensure the reaction is well-vented through a scrubbing solution (e.g., NaOH solution).[3]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 2 hours at room temperature. The reaction completion is indicated by the cessation of gas evolution.

-

The resulting solution of 2-(4-Bromophenyl)acetyl chloride is typically used directly in the next step without isolation.[4][5]

Part B: Synthesis of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

Rationale: The crude acyl chloride is highly electrophilic and reacts readily with the nucleophilic N,O-dimethylhydroxylamine. N,O-dimethylhydroxylamine is supplied as a hydrochloride salt to improve its shelf-life and handling.[6][7] Therefore, a base is required to neutralize the HCl salt and liberate the free amine. Pyridine is chosen as it serves this purpose and also scavenges the HCl generated during the acylation reaction.

Materials & Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount (mg) | mmoles | Equivalents |

| 2-(4-Bromophenyl)acetyl chloride solution | 37859-24-8 | 233.49 | (from Part A) | 10.0 | 1.0 |

| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | 97.54 | 1073 | 11.0 | 1.1 |

| Pyridine, dry | 110-86-1 | 79.10 | 1740 (1.78 mL) | 22.0 | 2.2 |

| Dichloromethane (DCM), dry | 75-09-2 | 84.93 | 10 mL | - | - |

Equipment

-

Reaction flask from Part A

-

100 mL addition funnel (optional, for pyridine addition)

-

Magnetic stirrer

-

Ice/water bath

-

Standard laboratory glassware for workup (separatory funnel, flasks)

Procedure

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol) in 10 mL of dry DCM. Note: The salt may not fully dissolve, forming a slurry.

-

Cool the crude 2-(4-Bromophenyl)acetyl chloride solution from Part A back to 0 °C in an ice/water bath.

-

To the acyl chloride solution, add the slurry of N,O-dimethylhydroxylamine hydrochloride.

-

Slowly add dry pyridine (1.78 mL, 22.0 mmol) dropwise to the reaction mixture, maintaining the temperature below 5 °C. A precipitate (pyridinium hydrochloride) will form.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed. (Eluent: 30% Ethyl Acetate in Hexanes).

Workup and Purification

Rationale: The workup procedure is designed to remove the pyridinium salt and any remaining unreacted starting materials. A series of aqueous washes with acid, base, and brine systematically removes impurities. The final purification by column chromatography separates the target compound from any non-polar byproducts.

-

Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of 1 M HCl solution.

-

Extraction: Extract the aqueous layer with DCM (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with:

-

50 mL of 1 M HCl (to remove residual pyridine)

-

50 mL of saturated aqueous NaHCO₃ solution (to remove any unreacted acid)

-

50 mL of brine (to remove residual water)

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide as a colorless to pale yellow oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.47 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 7.16 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 3.83 (s, 2H, CH₂)

-

δ 3.69 (s, 3H, OCH₃)

-

δ 3.19 (s, 3H, NCH₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 171.8, 134.9, 131.7, 131.0, 121.2, 61.3, 40.5, 32.4.

-

-

Mass Spectrometry (ESI+):

-

m/z calculated for C₁₀H₁₃Br₂NO₂ [M+H]⁺: 258.01, found: 258.0.

-

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and chemical-resistant gloves) must be worn at all times.

-

4-Bromophenylacetic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9][10] Handle with care and avoid inhalation of dust.

-

Oxalyl chloride: Highly toxic, corrosive, and water-reactive.[3][11] Causes severe skin burns and eye damage. May be fatal if inhaled. Reacts violently with water, releasing toxic gases. Must be handled with extreme caution under an inert atmosphere.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

-

Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.

Dispose of all chemical waste in accordance with local and institutional regulations.

Conclusion

This application note provides a robust and reproducible two-step protocol for the synthesis of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide, a key Weinreb amide intermediate. By detailing the rationale behind reagent choice and procedural steps, this guide equips researchers with the necessary information to successfully and safely perform this valuable transformation. The protocol's emphasis on standard purification and characterization techniques ensures the generation of high-purity material suitable for downstream applications in medicinal chemistry and complex molecule synthesis.

References

-

Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime (1). [Link]

-

Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

- Google Patents. Technique for preparing N-methylacetamide.

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

-

PubChem, National Institutes of Health. N-Methoxy-N-methylacetamide. [Link]

- Google Patents. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

-

Chemsrc. 2-(4-Bromophenyl)acetyl chloride. [Link]

-

Organic Syntheses. N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE. [Link]

-

Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

-

Sdfine. 4-bromophenylacetic acid Safety Data Sheet. [Link]

-

TutorChase. How do you prepare a Weinreb amide?. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

ChemBK. (4-BROMO-PHENYL)-ACETYL CHLORIDE. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 2-(4-Bromophenyl)acetyl chloride | CAS#:37859-24-8 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 7. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. westliberty.edu [westliberty.edu]

Application Notes and Protocols: 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of a Weinreb Amide Intermediate

In the landscape of modern organic synthesis, the pursuit of chemoselective and high-yielding transformations is paramount. 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide, a quintessential Weinreb-Nahm amide, emerges as a strategic intermediate for the precise construction of carbonyl compounds. Its utility stems from the inherent stability of the N-methoxy-N-methylamide functionality towards a variety of strong nucleophiles and reducing agents. Unlike more reactive carboxylic acid derivatives such as acid chlorides or esters, the Weinreb amide's reaction with organometallic reagents halts cleanly at the ketone stage, effectively preventing the common side reaction of over-addition to form a tertiary alcohol.[1][2] This remarkable stability is attributed to the formation of a stable, five-membered chelated intermediate with the metal ion of the reagent, which is unreactive towards further nucleophilic attack until acidic workup.[3]

This document serves as a comprehensive guide for researchers, chemists, and professionals in drug development, detailing the synthesis and key applications of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide. The protocols provided are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower users to adapt and troubleshoot as necessary.

Synthesis of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

The preparation of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is most reliably achieved from its corresponding carboxylic acid, 2-(4-bromophenyl)acetic acid. The choice of coupling method is critical to ensure high yield and purity. While several methods exist for the formation of Weinreb amides, peptide coupling reagents are particularly effective for this transformation.[1]

Protocol 1: Synthesis via Carbodiimide Coupling

This protocol employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, which is a common and cost-effective choice for amide bond formation.[4]

Reaction Scheme:

Caption: Synthesis of the target Weinreb amide from 2-(4-bromophenyl)acetic acid.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-(4-Bromophenyl)acetic acid | 215.05 | 10.0 | 2.15 g |

| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | 12.0 | 1.17 g |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 11.0 | 2.27 g |

| Triethylamine (Et3N) | 101.19 | 12.0 | 1.67 mL |

| Dichloromethane (DCM), anhydrous | - | - | 50 mL |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)acetic acid (2.15 g, 10.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol).

-

Solvent and Base Addition: Add anhydrous dichloromethane (50 mL) to the flask. Cool the resulting suspension to 0 °C in an ice-water bath. Slowly add triethylamine (1.67 mL, 12.0 mmol) to the stirred suspension.

-

Coupling Agent Addition: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (approx. 10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Work-up and Purification:

-

Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide as a colorless oil or a white solid.

-

Application in Ketone Synthesis

A primary application of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is its reaction with Grignard reagents to produce a wide array of ketones. The bromophenyl moiety can also participate in subsequent cross-coupling reactions, making the resulting ketones valuable intermediates in medicinal chemistry.

Protocol 2: Synthesis of 1-(4-Bromophenyl)-3-phenylpropan-2-one

This protocol details the reaction of the Weinreb amide with benzylmagnesium chloride to yield a diaryl-substituted ketone.

Reaction Scheme:

Caption: Synthesis of a ketone via Grignard reaction with the Weinreb amide.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | 258.11 | 5.0 | 1.29 g |

| Benzylmagnesium chloride (1.0 M in THF) | - | 6.0 | 6.0 mL |

| Tetrahydrofuran (THF), anhydrous | - | - | 25 mL |

| 1 M Hydrochloric acid (HCl) | - | - | 20 mL |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide (1.29 g, 5.0 mmol) and dissolve it in anhydrous THF (25 mL).

-

Grignard Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add the solution of benzylmagnesium chloride (6.0 mL of 1.0 M solution in THF, 6.0 mmol) dropwise to the stirred Weinreb amide solution over 20 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up:

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution (15 mL).

-

Add 1 M HCl (20 mL) and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to obtain 1-(4-bromophenyl)-3-phenylpropan-2-one.

Application in Aldehyde Synthesis

The Weinreb amide can be selectively reduced to the corresponding aldehyde using a mild hydride reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation.[1] The key to success is controlling the stoichiometry of the reducing agent and maintaining low temperatures to prevent over-reduction to the alcohol.

Protocol 3: Synthesis of 2-(4-Bromophenyl)acetaldehyde

This protocol describes the reduction of the Weinreb amide to the aldehyde.

Reaction Scheme:

Caption: Reduction of the Weinreb amide to the corresponding aldehyde.

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide | 258.11 | 5.0 | 1.29 g |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 5.0 | 0.19 g |

| Tetrahydrofuran (THF), anhydrous | - | - | 30 mL |

| Rochelle's salt (Potassium sodium tartrate) | - | - | Saturated solution |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 100 mL three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add lithium aluminum hydride (0.19 g, 5.0 mmol) and anhydrous THF (10 mL).

-

Substrate Addition: In the dropping funnel, prepare a solution of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide (1.29 g, 5.0 mmol) in anhydrous THF (20 mL).

-

Reduction: Cool the LiAlH₄ suspension to -78 °C using a dry ice/acetone bath. Add the Weinreb amide solution dropwise to the stirred suspension, maintaining the internal temperature below -70 °C.

-

Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction by TLC.

-

Work-up (Fieser Method):

-

While maintaining the cold temperature, slowly and carefully add water (0.2 mL) dropwise.

-

Add 15% aqueous NaOH solution (0.2 mL) dropwise.

-

Add water (0.6 mL) dropwise.

-

Remove the cooling bath and allow the mixture to warm to room temperature, stirring for 30 minutes to allow for the formation of a granular precipitate.[5]

-

Add anhydrous MgSO₄ and stir for another 15 minutes.

-

-

Isolation and Purification:

-

Filter the mixture through a pad of Celite®, washing the solids with THF.

-

Concentrate the filtrate under reduced pressure. The resulting aldehyde is often used immediately in the next step due to its potential instability, but can be purified by careful column chromatography if necessary.

-

Conclusion

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is a versatile and reliable synthetic intermediate. Its ability to cleanly and efficiently be converted into ketones and aldehydes makes it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The protocols outlined in this document provide a solid foundation for the use of this reagent, and the principles discussed should enable researchers to confidently apply it in their own synthetic endeavors.

References

-

Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry, 36(2), 183-196. [Link]

-

Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. (2018). European Journal of Organic Chemistry, 2018(20), 2534-2547. [Link]

-

An efficient conversion of carboxylic acids into Weinreb amides. (2002). ARKIVOC, 2002(11), 39-44. [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry, 11, 1095-1123. [Link]

-

Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). Chemistry & Chemical Technology, 13(4), 433-447. [Link]

-

Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. (2025). Molecules, 30(15), 3456. [Link]

-

2-Bromo-N-(4-bromophenyl)acetamide. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]

-

Supplementary Information. (2014). The Royal Society of Chemistry. [Link]

-

Search results for: weinreb ketone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

- Process for preparation of macitentan. (2017).

-

Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 23, 2026, from [Link]

-

7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

-

Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. (2013). Organic Syntheses, 90, 62-73. [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). YouTube. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol School of Chemistry. [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 23, 2026, from [Link]

-

L-VALINOL. (1990). Organic Syntheses, 69, 234. [Link]

-

N-Methoxy-N-methyl-2-phenylacetamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

Sources

Application Note: A Comprehensive Guide to the Experimental Procedure for Weinreb Amide Formation

Introduction: The Strategic Importance of the Weinreb Amide

In the landscape of modern organic synthesis, the N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides or simply Weinreb amides, represent a cornerstone functional group for the controlled formation of carbon-carbon bonds.[1][2] First reported by Steven M. Weinreb and Steven Nahm in 1981, this moiety was developed to address a persistent challenge in carbonyl chemistry: the over-addition of highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) to carboxylic acid derivatives.[3][4] Direct treatment of esters or acid chlorides often leads to a mixture of ketones and tertiary alcohols, as the initially formed ketone is often more reactive than the starting material.[5]

The Weinreb amide provides an elegant solution, serving as a robust and versatile precursor for the high-yield synthesis of ketones and aldehydes.[2][3] Its utility is foundational in the synthesis of complex natural products, active pharmaceutical ingredients (APIs), and other fine chemicals, where precision and yield are paramount.[1][6] This guide offers an in-depth exploration of the underlying mechanism, a survey of common synthetic routes, and a detailed, field-proven protocol for the reliable formation of Weinreb amides.

The Mechanistic Rationale: Why the Weinreb Amide Works

The efficacy of the Weinreb amide stems from its unique interaction with organometallic reagents. Upon nucleophilic attack at the amide carbonyl, a highly stable five-membered chelated tetrahedral intermediate is formed.[5][7] The N-methoxy group's oxygen atom coordinates to the metal cation (e.g., Li⁺ or Mg²⁺) of the organometallic reagent, stabilizing the intermediate.

This chelation prevents the premature collapse of the tetrahedral intermediate, which would otherwise regenerate a reactive carbonyl species.[4] The stable adduct persists at low reaction temperatures until a deliberate aqueous or acidic workup is performed.[4][5] This workup protonates the intermediate, leading to its collapse and furnishing the desired ketone, free from the common problem of over-addition.[4] When a hydride source like lithium aluminum hydride (LiAlH₄) is used, the reaction can be stopped cleanly at the aldehyde stage.[1]

Caption: Mechanism of Weinreb Ketone Synthesis.

Synthetic Routes to Weinreb Amides

Weinreb amides can be synthesized from a variety of common starting materials. The choice of method often depends on the availability of the starting material, the scale of the reaction, and the presence of other functional groups in the molecule.[3] The standard conditions are known to tolerate a wide array of functional groups, including silyl ethers, N-protected amino acids, and esters.[1][4]

| Starting Material | Coupling Reagent / Method | Typical Solvent | Key Advantages |

| Carboxylic Acid | Peptide coupling agents (e.g., BOP, DCC, HATU, T3P) | DCM, THF, DMF | Mild conditions, broad functional group tolerance.[8][9] |

| Carboxylic Acid | 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) | THF, MeCN | Efficient for N-protected amino acids.[3] |

| Carboxylic Acid | Phosphorus oxychloride (POCl₃) with Hünig's base | DCM | Practical, high yields, and short reaction times.[2] |

| Acid Chloride | Pyridine or other non-nucleophilic base | DCM, THF | Simple, rapid reaction with readily available starting materials.[4][8] |

| Ester / Lactone | Trimethylaluminum (AlMe₃) or i-PrMgCl | Toluene, THF | Direct conversion without isolating the carboxylic acid.[3] |

| Aryl Halide | Buchwald Aminocarbonylation (CO, Pd-catalyst) | Toluene | Direct conversion from aryl halides.[4] |

Detailed Experimental Protocol: Synthesis from a Carboxylic Acid

This protocol details the formation of a Weinreb amide from a generic carboxylic acid using 1-Propanephosphonic acid cyclic anhydride (T3P®) as the coupling agent, a reagent known for its efficiency and the easy removal of byproducts.

Materials and Reagents

-

Carboxylic Acid (R-COOH): 1.0 equivalent

-

N,O-Dimethylhydroxylamine hydrochloride (MeONHMe·HCl): 1.2 equivalents

-

1-Propanephosphonic acid cyclic anhydride (T3P®), 50 wt. % in Ethyl Acetate: 1.5 equivalents

-

Pyridine (or Triethylamine, N,N-Diisopropylethylamine): 3.0-4.0 equivalents

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF): Sufficient to make a 0.2-0.5 M solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment

-

Round-bottom flask equipped with a magnetic stir bar

-

Nitrogen or Argon inlet

-

Septa and needles for inert atmosphere additions

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.2 eq.), and anhydrous DCM.

-

Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

-

Base Addition: Slowly add pyridine (3.0-4.0 eq.) to the stirring suspension. The mixture should become a clear solution as the hydrochloride salt is neutralized.

-

Coupling Agent Addition: Add the T3P® solution (1.5 eq.) dropwise via syringe over 10-15 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Quenching: Once complete, carefully quench the reaction by pouring it into a separatory funnel containing saturated aqueous NaHCO₃.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and finally with brine. Trustworthiness Note: These sequential washes are critical for removing reagents and byproducts, ensuring a cleaner crude product for purification.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Weinreb amide.

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]

- 5. Weinreb Ketone Synthesis [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Weinreb amides [pubsapp.acs.org]

- 9. tutorchase.com [tutorchase.com]

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide. This Weinreb amide is a critical intermediate in pharmaceutical synthesis, demanding a precise and reliable analytical method to ensure the quality and consistency of active pharmaceutical ingredient (API) manufacturing. The described method utilizes a C18 stationary phase with a gradient mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been developed to effectively separate the main component from potential process-related impurities and degradation products. Furthermore, this document provides a comprehensive guide to the method's validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose in a regulated environment.[1][2]

Introduction

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is a specialized chemical intermediate known as a Weinreb amide. Weinreb amides are valued in organic synthesis for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[3][4] This controlled reactivity makes them indispensable in the multi-step synthesis of complex APIs.

The purity of such intermediates is paramount; any impurities present can be carried through subsequent synthetic steps, potentially compromising the safety, efficacy, and stability of the final drug product.[5][6] Regulatory bodies worldwide mandate stringent quality control of all starting materials and intermediates.[5] Therefore, a well-developed and validated analytical method is not just a quality control tool but a critical component of regulatory compliance.

High-performance liquid chromatography (HPLC) is the premier technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[5][7] Specifically, reversed-phase HPLC is ideally suited for moderately polar compounds like 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide, offering excellent separation capabilities for structurally similar impurities.[8][9] This application note presents a stability-indicating HPLC method, meaning it can accurately measure the analyte of interest in the presence of its degradation products, which is essential for stability studies and shelf-life determination.[10][11][12]

Chromatographic Principle

This method is based on reversed-phase chromatography, where the analyte and its related impurities are separated based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

-

Stationary Phase: A C18 (octadecylsilyl) bonded silica column is used.[9][13] The long alkyl chains provide a hydrophobic surface that retains the analyte and impurities through van der Waals interactions.[9] More hydrophobic (less polar) compounds interact more strongly with the C18 phase and thus have longer retention times.

-

Mobile Phase: A mixture of water and acetonitrile serves as the mobile phase. Acetonitrile is the organic modifier; increasing its concentration makes the mobile phase less polar, which decreases the retention of analytes by increasing their solubility in the mobile phase.

-